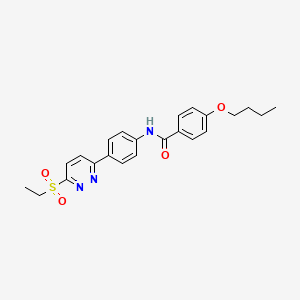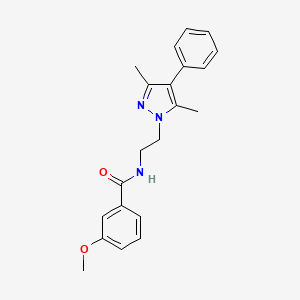![molecular formula C19H20N2O4 B2486004 N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide CAS No. 1226442-50-7](/img/structure/B2486004.png)
N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of organic compounds known for their intricate molecular structures and diverse chemical properties. Such compounds are synthesized through multi-step organic reactions, often involving heterocyclic chemistry, and have significant potential in medicinal chemistry due to their complex interactions with biological systems.
Synthesis Analysis
The synthesis of similar complex molecules often involves the formation of heterocycles, utilizing strategies such as cyclization reactions under acidic or basic conditions, and alkylation reactions with specific halo compounds (El-Essawy & Rady, 2011). These methodologies are crucial for constructing the core structure of the molecule, enabling further functionalization.
Molecular Structure Analysis
The detailed molecular structure of complex compounds is often elucidated through single-crystal X-ray analysis, which reveals absolute configurations and helps in understanding the molecule's stereochemistry (Kakigami et al., 1998). This information is critical for assessing the compound's potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various reactions, including electrophilic substitution and cycloaddition, leading to a diverse set of derivatives with different chemical properties (Aleksandrov & El’chaninov, 2017). These reactions are pivotal for the functional diversification of the molecule.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, provide insight into the compound's behavior in different environments and its stability. These properties are influenced by the compound's molecular structure and can affect its application in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the compound's utility in synthetic chemistry and potential biological applications. Studies on related compounds, like the synthesis and reactivity of benzofuran derivatives, shed light on mechanisms and conditions that could apply to this compound (Sanad & Mekky, 2018).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has demonstrated the versatility of enaminones and other related compounds in synthesizing novel heterocyclic structures. For example, the study by Sanad and Mekky (2018) highlights the use of enaminone incorporating a dibromobenzofuran moiety as a precursor for novel azines and azolotriazines, indicating the potential for creating diverse chemical structures which may include compounds similar to the one (Sanad & Mekky, 2018).
Biological Activity Exploration
Compounds with complex structures like the one mentioned often undergo studies to discover their biological activities. For instance, compounds synthesized from similar chemical structures have been evaluated for their antibacterial properties as shown in research by Palkar et al. (2017), where novel analogs demonstrated promising antibacterial activity, suggesting that compounds with intricate structures could hold significant therapeutic potential (Palkar et al., 2017).
Agonistic Activity on Receptors
Another study by Wishka et al. (2006) identified a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, indicating the potential of structurally complex compounds in modulating receptor activity, which could be relevant for cognitive deficit treatments in conditions like schizophrenia (Wishka et al., 2006).
Propriétés
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(17-5-3-10-24-17)20-13-6-7-16-15(12-13)19(23)21-9-2-1-4-14(21)8-11-25-16/h3,5-7,10,12,14H,1-2,4,8-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKMPFWDLOKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
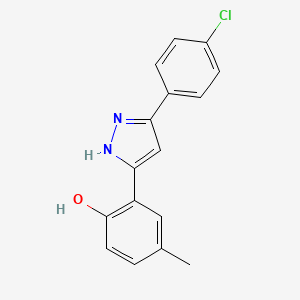
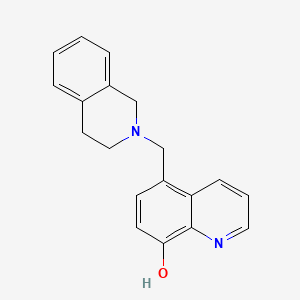
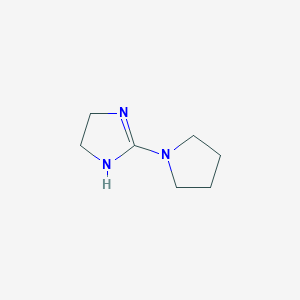
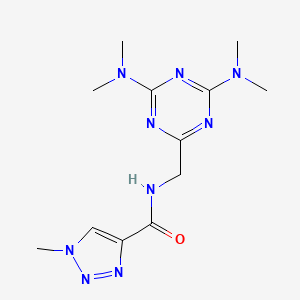

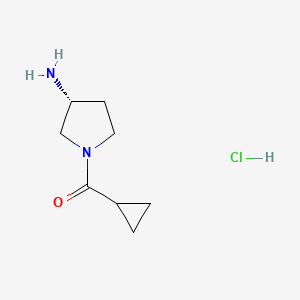
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)
